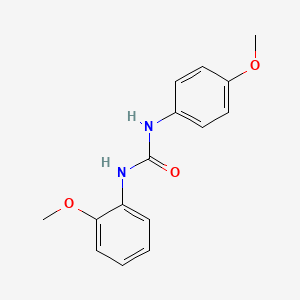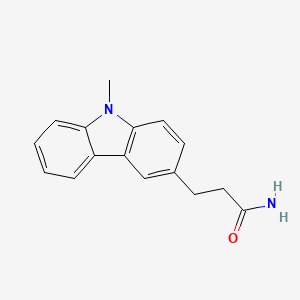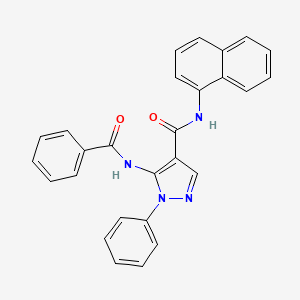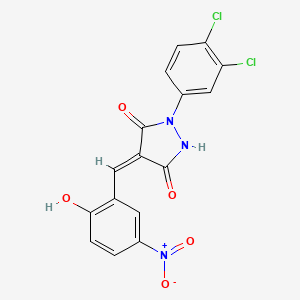![molecular formula C20H20O3 B3869743 1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)
1-[3-(2-methoxyphenoxy)propoxy]naphthalene
Descripción general
Descripción
1-[3-(2-methoxyphenoxy)propoxy]naphthalene, also known as MDPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MDPN belongs to the family of naphthalene derivatives and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-methoxyphenoxy)propoxy]naphthalene is not fully understood, but it is believed to be related to its ability to interact with biological membranes. This compound has been shown to induce changes in the fluidity and permeability of cell membranes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-methoxyphenoxy)propoxy]naphthalene has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of experiments. However, this compound has some limitations. It is not water-soluble, which makes it difficult to use in aqueous systems. This compound is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
For research on 1-[3-(2-methoxyphenoxy)propoxy]naphthalene include the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential use in the development of new materials and electronic devices.
Aplicaciones Científicas De Investigación
1-[3-(2-methoxyphenoxy)propoxy]naphthalene has been studied extensively for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of novel liquid crystals. In the field of organic electronics, this compound has been used as a dopant for the fabrication of organic field-effect transistors. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propiedades
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-19-11-4-5-12-20(19)23-15-7-14-22-18-13-6-9-16-8-2-3-10-17(16)18/h2-6,8-13H,7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLVOXIOQACGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3869669.png)
![1-(1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-ylmethyl)azepane](/img/structure/B3869681.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3869684.png)
![(4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B3869692.png)
![N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3869712.png)


![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![2-[({3-[({4-[(pentyloxy)carbonyl]phenyl}amino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3869750.png)


![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)
